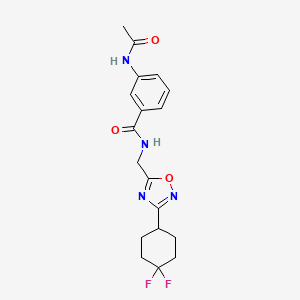

![molecular formula C23H27N3O4S B2823416 Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate CAS No. 1040643-99-9](/img/structure/B2823416.png)

Ethyl 1-(3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of imidazo[2,1-b]thiazole . It has a molecular weight of 302.35 . The IUPAC name is 3- [6- (4-methoxyphenyl)imidazo [2,1-b] [1,3]thiazol-3-yl]propanoic acid .

Molecular Structure Analysis

The compound contains an imidazo[2,1-b]thiazole core, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .It has an InChI code of 1S/C15H14N2O3S/c1-20-12-5-2-10 (3-6-12)13-8-17-11 (4-7-14 (18)19)9-21-15 (17)16-13/h2-3,5-6,8-9H,4,7H2,1H3, (H,18,19) .

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to efficiently produce carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate and primary aliphatic amines or piperidine, showing good yields under specified conditions (Milosevic et al., 2015). This method highlights the utility of microwave heating in accelerating reaction times and improving yields in the synthesis of complex organic compounds.

Novel Antimicrobial Compounds

Research into novel antimicrobial agents led to the synthesis of a new series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate. These compounds were evaluated for their antimicrobial activity, underscoring the potential of such molecules in addressing resistant microbial strains (El‐Kazak & Ibrahim, 2013).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed and synthesized, showing significant antimycobacterial activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. This work demonstrates the importance of structural optimization in developing new therapeutic agents with potential applications in treating tuberculosis (Lv et al., 2017).

Antiulcer Agents

The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position aimed to explore their potential as antisecretory and cytoprotective antiulcer agents. Although none showed significant antisecretory activity, some compounds demonstrated good cytoprotective properties, indicating a potential route for the development of novel antiulcer medications (Starrett et al., 1989).

Synthesis of Schiff and Mannich Bases

The preparation of ethyl imidate hydrochlorides and their subsequent reaction to form Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones illustrates the versatility of ethyl piperidine derivatives in synthesizing complex molecules with potential biological activities (Bekircan & Bektaş, 2008).

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their diverse heteroatoms, which can bind different locations of biological macromolecules .

Biochemical Pathways

Thiazole derivatives are known to modulate the function of enzymes and receptors, which can affect various biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . Additionally, the compound’s stability can be influenced by factors such as temperature, pH, and the presence of other substances .

Propiedades

IUPAC Name |

ethyl 1-[3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-3-30-22(28)17-5-4-12-25(13-17)21(27)11-8-18-15-31-23-24-20(14-26(18)23)16-6-9-19(29-2)10-7-16/h6-7,9-10,14-15,17H,3-5,8,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFLOSFUAGPGCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2823335.png)

![4-(methylsulfonyl)-2-nitro-N-(3-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propyl)aniline](/img/structure/B2823340.png)

![N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide](/img/structure/B2823349.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)

methanone](/img/structure/B2823351.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)